3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine is a heterocyclic compound that features a unique structure combining piperidine and oxazoloazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a piperidine derivative with an oxazoloazepine precursor can be carried out in the presence of a suitable catalyst and solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-3-piperidinyl)methanamine dihydrochloride
- Oxazolo[5,4-d]pyrimidines
Uniqueness
3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine is unique due to its specific combination of piperidine and oxazoloazepine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H21N3O |
---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine |
InChI |
InChI=1S/C13H21N3O/c1-16-8-5-10(6-9-16)12-11-4-2-3-7-14-13(11)17-15-12/h4,10,13-14H,2-3,5-9H2,1H3 |
InChI Key |
VKETYIRKRDHWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NOC3C2=CCCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.